molecular formula C11H11F2N3 B11714935 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline

Katalognummer: B11714935
Molekulargewicht: 223.22 g/mol
InChI-Schlüssel: YKNCTZVQBXIQRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline is a chemical compound with the molecular formula C11H11F2N3. This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to an aniline moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 3-(difluoromethyl)-4-methyl-1H-pyrazole with aniline under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. Transition-metal-catalyzed reactions, such as those involving palladium or copper catalysts, are often employed to achieve high yields and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole oxides, while substitution reactions can introduce various functional groups onto the aniline ring .

Wissenschaftliche Forschungsanwendungen

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Difluoromethyl)-4-methyl-1H-pyrazole
  • 4-Methyl-1H-pyrazol-1-yl]aniline
  • 2-[3-(Trifluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline

Uniqueness

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Eigenschaften

Molekularformel

C11H11F2N3

Molekulargewicht

223.22 g/mol

IUPAC-Name

2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]aniline

InChI

InChI=1S/C11H11F2N3/c1-7-6-16(15-10(7)11(12)13)9-5-3-2-4-8(9)14/h2-6,11H,14H2,1H3

InChI-Schlüssel

YKNCTZVQBXIQRD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(N=C1C(F)F)C2=CC=CC=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.